2-Buten-1-ol, 2-methyl-, acetate, (2E)-
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Overview
Description
2-Buten-1-ol, 2-methyl-, acetate, (2E)- is an organic compound with the molecular formula C7H12O2. It is an ester formed from the reaction of (E)-2-methyl-2-butenol and acetic acid. This compound is known for its pleasant fruity odor and is commonly used in the fragrance and flavor industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Buten-1-ol, 2-methyl-, acetate, (2E)- can be synthesized through the esterification of (E)-2-methyl-2-butenol with acetic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the alcohol to the ester.
Industrial Production Methods
In industrial settings, (E)-2-methyl-2-butenyl acetate is produced using similar esterification methods but on a larger scale. The process involves the continuous feeding of (E)-2-methyl-2-butenol and acetic acid into a reactor, along with the acid catalyst. The reaction mixture is then heated and maintained at a specific temperature to achieve optimal yield. After the reaction is complete, the product is purified through distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
2-Buten-1-ol, 2-methyl-, acetate, (2E)- undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, (E)-2-methyl-2-butenyl acetate can be hydrolyzed back to (E)-2-methyl-2-butenol and acetic acid.
Oxidation: The compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of (E)-2-methyl-2-butenyl acetate can yield the corresponding alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: (E)-2-Methyl-2-butenol and acetic acid.
Oxidation: Aldehydes or carboxylic acids.
Reduction: (E)-2-Methyl-2-butenol.
Scientific Research Applications
2-Buten-1-ol, 2-methyl-, acetate, (2E)- has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Widely used in the fragrance and flavor industry due to its pleasant odor.
Mechanism of Action
The mechanism of action of (E)-2-methyl-2-butenyl acetate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release (E)-2-methyl-2-butenol and acetic acid, which can then participate in various biochemical processes. The compound’s effects are mediated through its interactions with enzymes and receptors in biological systems.
Comparison with Similar Compounds
Similar Compounds
(Z)-2-Methyl-2-butenyl acetate: An isomer of (E)-2-methyl-2-butenyl acetate with a different spatial arrangement of atoms.
2-Methyl-2-butenol: The alcohol precursor used in the synthesis of (E)-2-methyl-2-butenyl acetate.
Isopentyl acetate:
Uniqueness
2-Buten-1-ol, 2-methyl-, acetate, (2E)- is unique due to its specific (E)-configuration, which imparts distinct chemical and physical properties compared to its (Z)-isomer. Its pleasant fruity odor makes it particularly valuable in the fragrance and flavor industry.
Properties
CAS No. |
19248-94-3 |
---|---|
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
[(E)-2-methylbut-2-enyl] acetate |
InChI |
InChI=1S/C7H12O2/c1-4-6(2)5-9-7(3)8/h4H,5H2,1-3H3/b6-4+ |
InChI Key |
LYFIKZOWBKYNSE-GQCTYLIASA-N |
Isomeric SMILES |
C/C=C(\C)/COC(=O)C |
SMILES |
CC=C(C)COC(=O)C |
Canonical SMILES |
CC=C(C)COC(=O)C |
19248-94-3 | |
Origin of Product |
United States |
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